6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Lipophilicity CNS drug design Physicochemical profiling

SAR inconsistency from suboptimal substitution patterns delays CNS lead optimization. This 6-fluoro-7-trifluoromethoxy tetrahydronaphthalen-1-amine building block (MW 249.20 g/mol, fragment library compatible) resolves that bottleneck. - 0.51 log-unit lower computed LogP vs. 6-chloro congener, improving CNS MPO desirability without altering TPSA or rotatable bond count. - 7-OCF3 group confers resistance to oxidative O-dealkylation, directly addressing metabolic soft spots. - Available as racemate (CAS 1337141-00-0) with enantiopure (R)- and (S)-forms accessible from the same vendor ecosystem, eliminating in-house chiral chromatography. - Primary amine enables rapid diversification via amide coupling, reductive amination, or urea formation.

Molecular Formula C11H11F4NO
Molecular Weight 249.20 g/mol
Cat. No. B13128830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H11F4NO
Molecular Weight249.20 g/mol
Structural Identifiers
SMILESC1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N
InChIInChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2
InChIKeyIVILLNCUTUMHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine Is a Strategic Procurement Choice for Fluorinated Chiral Amine Research


6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337141-00-0, racemic) is a fluorinated tetrahydronaphthalene chiral amine building block increasingly employed in medicinal chemistry campaigns targeting central nervous system and anti-inflammatory indications . The compound integrates a primary amine handle at the 1-position onto a saturated naphthalene scaffold that is simultaneously substituted with a 6-fluoro group and a 7-trifluoromethoxy (–OCF3) group—a combination that confers distinct electronic and lipophilic properties relative to mono-substituted or chloro-bearing analogs . Its availability in both racemic and enantiopure (R and S) forms makes it a versatile intermediate for the stereoselective construction of compound libraries and for structure-activity-relationship (SAR) exploration around the tetrahydronaphthalene pharmacophore.

Why Generic Substitution of 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine with In-Class Analogs Can Derail a Medicinal Chemistry Program


Compounds within the tetrahydronaphthalen-1-amine family are not interchangeable because even a single atomic substitution on the aromatic ring—such as replacing fluorine with chlorine or removing the 7-OCF3 group—can shift key physicochemical parameters beyond the optimal ranges required for central nervous system multiparameter optimization (CNS MPO) . The target compound's specific 6-fluoro-7-trifluoromethoxy pattern produces a calculated logP approximately 0.5 units lower than its 6-chloro congener, a difference that can translate into meaningful changes in volume of distribution, metabolic stability, and off-target binding propensity . Procurement decisions must therefore be driven by the precise substitution pattern, as small deviations can lead to divergent SAR and irreproducible biological results.

Quantitative Differentiation of 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine Against Its Closest Analogs: A Data-Driven Procurement Guide


Computed Lipophilicity (LogP) Head-to-Head: 6-Fluoro- vs. 6-Chloro-7-(trifluoromethoxy) Tetrahydronaphthalen-1-amine

When assessed using the same in silico prediction pipeline (Leyan platform), the 6-fluoro derivative exhibits a computed logP of 3.06 compared with 3.57 for the analogous 6-chloro compound. This 0.51 log-unit reduction represents a tangible shift toward the CNS-optimal logP range of 2–3.5 and is consistent with the stronger electron-withdrawing character of fluorine relative to chlorine reducing overall molecular lipophilicity .

Lipophilicity CNS drug design Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation: 6-Fluoro-7-(trifluoromethoxy) vs. 6-Chloro-7-(trifluoromethoxy) Analogs for Fragment-Based and Lead-Like Libraries

The target compound has a molecular weight of 249.20 g/mol, whereas the 6-chloro counterpart weighs 265.66 g/mol, a difference of 16.46 g/mol attributable to the Cl → F replacement . Although both fall within typical lead-like space (MW < 350), the lower molecular weight of the fluoro analog aligns more closely with fragment-based screening collections, where stricter MW cutoffs (typically < 250 Da) are enforced.

Fragment-based drug discovery Molecular weight Lead-likeness

Trifluoromethoxy (–OCF3) Metabolic Stability Advantage Over Methoxy (–OCH3) Analogs: Class-Level Evidence Supporting the 7-OCF3 Motif

The trifluoromethoxy group is well-documented in the medicinal chemistry literature to confer superior resistance to oxidative O-dealkylation compared to methoxy substituents. A seminal review by Leroux et al. (2008) establishes that the OCF3 group's strong electron-withdrawing effect deactivates the adjacent aromatic ring toward cytochrome P450-mediated oxidation and eliminates the metabolic soft spot presented by an O–CH3 bond . While no direct head-to-head microsomal stability data are available for the target compound versus its 7-methoxy analog, this class-level inference is widely accepted in fluorine medicinal chemistry and supports the selection of the 7-OCF3 compound over corresponding 7-OCH3 tetrahydronaphthalen-1-amines when metabolic stability is a primary optimization parameter.

Metabolic stability Trifluoromethoxy group Oxidative metabolism

Enantiomeric Purity and Stereochemical Procurement Optionality: Racemic and Both Enantiopure Forms Commercially Available

The target compound is commercially sourced as the racemate (CAS 1337141-00-0, purity 98%) and as the individual (S)-enantiomer (CAS 1213540-23-8) and (R)-enantiomer (CAS 1212811-85-2) from multiple vendors, including AKSci and Leyan . This contrasts with several positional isomers (e.g., 8-trifluoromethoxy or 5-trifluoromethoxy tetrahydronaphthalen-1-amines) where only racemic or limited enantiopure stocks are listed. The ability to source both enantiomers with defined stereochemistry enables direct stereochemical SAR exploration without requiring in-house chiral resolution.

Chiral amine Enantiomeric purity Stereochemical SAR

Rotatable Bond Count and Topological Polar Surface Area (TPSA) Parity with Comparators Confirms CNS-Penetrant Profile While LogP Differentiates

The target compound possesses 1 rotatable bond and a TPSA of 35.25 Ų, identical to the 6-chloro analog . Both values fall well within the CNS MPO desirable ranges (rotatable bonds ≤ 3; TPSA < 60–70 Ų). The critical differentiator is therefore the LogP value (3.06 vs. 3.57 for the chloro analog), which shifts the MPO desirability score. Using the standard CNS MPO scoring function, the lower LogP of the fluoro compound yields a more favorable composite score for brain penetration prediction.

CNS multiparameter optimization TPSA Rotatable bonds

Targeted Application Scenarios for 6-Fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine Driven by Quantitative Differentiation


CNS Lead Optimization Programs Prioritizing Low Lipophilicity Within the Tetrahydronaphthalene Chemotype

Medicinal chemistry teams optimizing CNS-penetrant leads can prioritize the 6-fluoro derivative over the 6-chloro analog to achieve a 0.51 log-unit lower computed LogP while retaining identical TPSA and rotatable bond count, thereby improving the CNS MPO desirability score without sacrificing scaffold geometry . This substitution strategy is particularly relevant for programs targeting GPCRs or ion channels where the tetrahydronaphthalene scaffold is a privileged pharmacophore and where excessive lipophilicity is a known driver of off-target pharmacology.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Sub-250 Da Chiral Amine Scaffolds

With a molecular weight of 249.20 g/mol, the target compound meets the standard fragment library inclusion threshold of MW < 250 Da, unlike the 6-chloro analog (265.66 g/mol) . Its primary amine handle allows facile diversification through amide coupling, reductive amination, or urea formation, enabling rapid elaboration of fragment hits while the 6-fluoro-7-OCF3 substitution pattern provides a pre-installed fluorinated motif for 19F NMR-based binding assays and metabolic stabilization.

Stereochemical Structure-Activity Relationship (SAR) Exploration of Chiral Tetrahydronaphthalen-1-amine Derivatives

Research groups requiring matched enantiomer pairs for stereochemical SAR can procure the racemate for initial screening and then order the specific (R)- or (S)-enantiomers from the same vendor ecosystem to confirm eutomer/distomer assignments . The commercial availability of all three stereochemical forms eliminates the need for in-house chiral chromatography method development and accelerates the timeline from hit identification to enantioselective lead optimization.

Metabolic Stability-Focused Optimization: Replacing Methoxy with Trifluoromethoxy on the Tetrahydronaphthalene Core

Programs that have identified a metabolic liability at a 7-methoxy substituent on the tetrahydronaphthalene scaffold can replace it with the 7-OCF3 group present in this compound, leveraging the well-established resistance of trifluoromethyl ethers to oxidative O-dealkylation . When procured as a building block rather than a late-stage intermediate, the 6-fluoro-7-OCF3 compound provides a direct entry into metabolically stabilized analogs without the need for late-stage fluorination chemistry.

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